4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 3-chloroaniline with o-phenylenediamine, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Often uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
- 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
- 4-(3-Bromophenyl)-1,3-dihydroquinoxalin-2-one
Uniqueness: 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Biological Activity
4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
The compound has been investigated for several biological properties, primarily focusing on its role as an enzyme inhibitor and receptor modulator . It shows promise in various therapeutic areas, including cancer treatment and neurological disorders.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. For instance, derivatives of quinoxaline structures have shown significant antiproliferative effects against various cancer cell lines:
- DU145 Prostate Carcinoma : Some derivatives exhibited a notable decrease in cell viability.
- MCF7 Breast Adenocarcinoma : The compound's analogs maintained significant activity levels, indicating potential as a therapeutic agent in breast cancer .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | % Cell Viability Reduction |
---|---|---|
4a | DU145 | 30.7% |
4b | MCF7 | 25.4% |
4c | H460 | 32.5% |
Neuropharmacological Effects
The compound has also been explored for its effects on dopamine receptors, particularly D2 receptors. In vitro evaluations indicated that certain derivatives could act as effective D2 receptor modulators, which is crucial for addressing conditions like schizophrenia and Parkinson's disease .
Case Studies
- Dopamine Receptor Modulation : A study synthesized several derivatives and assessed their affinity for D2 receptors. The findings suggested that modifications to the phenyl ring significantly affected binding affinity and biological activity .
- Cytotoxicity Profiles : Another investigation focused on the cytotoxicity of these compounds across multiple cancer cell lines, demonstrating that structural variations could enhance or diminish anticancer properties .
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQHMZQZBJDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513184-87-6 |
Source
|
Record name | 4-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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